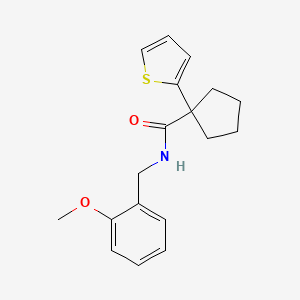

N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

N-(2-Methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic small molecule characterized by a cyclopentane carboxamide core. The compound features a thiophen-2-yl substituent at the 1-position of the cyclopentane ring and a 2-methoxybenzyl group attached to the carboxamide nitrogen. This structure combines a lipophilic cyclopentane ring with aromatic heterocycles (thiophene and methoxybenzyl), which are common motifs in bioactive molecules targeting cancer, inflammation, and neurological disorders.

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c1-21-15-8-3-2-7-14(15)13-19-17(20)18(10-4-5-11-18)16-9-6-12-22-16/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOQQAXPVHNHBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2(CCCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Cyclopentanecarboxylic Acid Derivative: The initial step involves the preparation of a cyclopentanecarboxylic acid derivative through a series of reactions, such as alkylation or acylation.

Introduction of the Thiophenyl Group: The thiophenyl group is introduced via a coupling reaction, often using reagents like thiophene and a suitable catalyst.

Attachment of the Methoxybenzyl Group: The final step involves the attachment of the methoxybenzyl group through a nucleophilic substitution reaction, using 2-methoxybenzyl chloride and a base.

Industrial Production Methods: In an industrial setting, the production of N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide may involve optimized reaction conditions to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: 2-methoxybenzyl chloride, thiophene, bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Compounds with new substituents replacing the original functional groups.

Scientific Research Applications

N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Studied for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.

Modulation of Signaling Pathways: It may influence various signaling pathways, altering cellular processes such as proliferation, apoptosis, or differentiation.

Interaction with Biomolecules: The compound can interact with biomolecules like proteins, nucleic acids, or lipids, affecting their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Bioactivity

The compound shares structural similarities with thiophene-containing derivatives reported in anticancer research. Key analogues and their properties are summarized below:

Key Observations:

Core Flexibility vs.

Substituent Effects : The 2-methoxybenzyl group may enhance blood-brain barrier penetration compared to sulfonamide or thiazole moieties in analogues, which are more polar .

Activity Gaps: While thiophene-propenylamino derivatives exhibit IC₅₀ values ~9–10 µM against breast cancer cells, the target compound’s activity remains unquantified in the provided evidence, necessitating further experimental validation .

Computational and Crystallographic Insights

- Density Functional Theory (DFT) Studies : The incorporation of exact-exchange terms in hybrid functionals (e.g., B3LYP) could improve predictions of the compound’s electronic properties, such as dipole moments and HOMO-LUMO gaps, which influence receptor binding .

- Crystallographic Tools: Programs like Mercury () and SHELX () enable comparative analysis of packing patterns and intermolecular interactions. For example, the cyclopentane ring’s steric bulk may alter crystal packing compared to planar propenone analogues, affecting solubility .

Biological Activity

N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is an organic compound characterized by its unique structural features, including a cyclopentanecarboxamide core, a thiophen-2-yl group, and a methoxybenzyl substituent. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The biological activity of N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is primarily attributed to its interaction with various molecular targets within biological systems. These interactions can lead to modulation of enzyme activities or receptor functions, potentially influencing several cellular processes. The specific pathways involved may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, affecting signaling cascades.

Antimicrobial Properties

Research indicates that compounds similar to N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exhibit antimicrobial properties. Preliminary studies suggest that this compound may also possess activity against various bacterial strains and fungi, although specific data on its efficacy is still limited.

Anticancer Activity

The anticancer potential of N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been a subject of investigation. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Further research is needed to establish the specific mechanisms through which this compound exerts its anticancer effects.

Comparative Studies

A comparative analysis of N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide with related compounds reveals significant insights into its biological activity:

| Compound Name | Biological Activity | Reference Source |

|---|---|---|

| N-(4-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | Antimicrobial, Anticancer | BenchChem |

| N-(4-methoxybenzyl)-1-(thiophen-2-yl)cyclohexanecarboxamide | Moderate Anticancer | PubChem |

| Other Thiophene Derivatives | Varies (antimicrobial) | Various Studies |

Case Study: Anticancer Effects

In a study focusing on structurally similar compounds, researchers evaluated the cytotoxic effects of various thiophene derivatives on cancer cell lines. The study found that certain derivatives exhibited significant cytotoxicity, leading to further exploration of their mechanisms of action. While specific data on N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide remains sparse, the trends observed in related compounds provide a promising basis for future investigations.

Pharmacological Applications

N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is being explored for potential applications in drug development due to its unique structural properties. Its ability to interact with biological targets may position it as a candidate for therapeutic agents aimed at treating infections or cancer.

Q & A

Q. How can contradictory bioactivity data between cell-based and cell-free assays be addressed?

- Methodological Answer :

- Membrane Permeability : Measure PAMPA permeability (e.g., Pe = 2.1 × 10 cm/s) to assess cellular uptake limitations .

- Protein Binding : Equilibrium dialysis quantifies free fraction in serum (e.g., 85% bound to BSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.